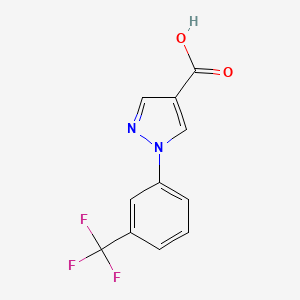

1-(3-Trifluoromethyl-phenyl)-1H-pyrazole-4-carboxylic acid, 95%

Overview

Description

Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . The biological activities of trifluoromethyl derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

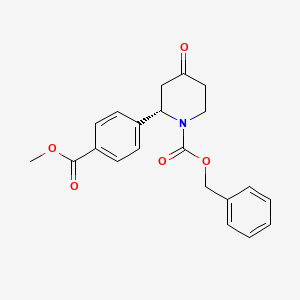

The synthesis of trifluoromethylated compounds is an actively pursued topic in academic research . For example, the first synthesis of tipranavir using a chiral auxiliary was reported, but later, a practical asymmetric synthesis was also reported .Molecular Structure Analysis

The molecular structure of trifluoromethylated compounds is characterized by the presence of a trifluoromethyl group (CF3), which contributes to their unique physicochemical properties .Chemical Reactions Analysis

Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . Several methods have been developed for adding trifluoromethyl groups to chemical compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethylated compounds are influenced by the presence of the trifluoromethyl group . This group contributes to the unique physicochemical properties of these compounds .Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been found to inhibit the activity of certain enzymes, leading to their therapeutic effects .

Biochemical Pathways

For example, some indole derivatives have been reported to inhibit the activity of certain enzymes, disrupting the biochemical pathways in which these enzymes are involved .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

Similar compounds have been found to exert various effects at the molecular and cellular levels, such as inhibiting the activity of certain enzymes and disrupting the function of various proteins .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets .

Advantages and Limitations for Lab Experiments

The advantages of using TFMP-PCA 95% in lab experiments include its high reactivity, its simple synthesis, and its ability to be isolated in high yields. However, there are some limitations to using TFMP-PCA 95% in lab experiments. For example, the compound is highly reactive and can cause unwanted side reactions. In addition, the compound is not water soluble, which can make it difficult to use in certain experiments.

Future Directions

The potential future directions for the use of TFMP-PCA 95% include the development of new synthetic methods and the study of its biochemical and physiological effects. In addition, TFMP-PCA 95% could be used to study the effects of drugs on the expression of genes and proteins, and to study the effects of drugs on the immune system. Furthermore, TFMP-PCA 95% could be used to study the effects of environmental contaminants on the metabolism of cells, and to study the effects of drugs on the development of tumors. Finally, TFMP-PCA 95% could be used to study the effects of drugs on the cardiovascular system, and to study the effects of drugs on the nervous system.

Scientific Research Applications

TFMP-PCA 95% has been widely used in scientific research. It has been used as a building block for the synthesis of heterocyclic compounds, such as pyrazoles, and for the synthesis of fluorescent dyes and other fluorescent molecules. It has also been used in the synthesis of novel compounds, and in the study of biochemical and physiological effects. TFMP-PCA 95% has been used to study the effects of drugs on cell proliferation and apoptosis, and to study the effects of drugs on the metabolism of cells. In addition, TFMP-PCA 95% has been used to study the effects of drugs on the expression of genes and proteins, and to study the effects of drugs on the immune system.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with phosphatidylinositol-3-kinase (PI3K), an enzyme involved in cell growth, proliferation, and survival The compound acts as an inhibitor of PI3K, thereby affecting the downstream signaling pathways

Cellular Effects

The effects of 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis in certain cancer cell lines . Furthermore, it affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular behavior.

Molecular Mechanism

At the molecular level, 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid exerts its effects through several mechanisms. It binds to the active site of PI3K, inhibiting its activity and preventing the phosphorylation of downstream targets . This inhibition leads to a decrease in the activation of the Akt pathway, which is crucial for cell survival and proliferation. Additionally, the compound may interact with other biomolecules, such as transcription factors and co-activators, to modulate gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in vitro and in vivo .

Dosage Effects in Animal Models

The effects of 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and pathways . At higher doses, it may cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant biochemical and cellular effects without causing toxicity.

Metabolic Pathways

1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites may have different biochemical properties and effects on cellular function. The compound also interacts with cofactors such as NADPH and FAD, which are essential for its metabolic conversion .

Transport and Distribution

The transport and distribution of 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. It may accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in cellular metabolism and signaling . It may also be targeted to specific organelles, such as the mitochondria or nucleus, through post-translational modifications or targeting signals . This localization is essential for its ability to modulate cellular processes and exert its biochemical effects.

properties

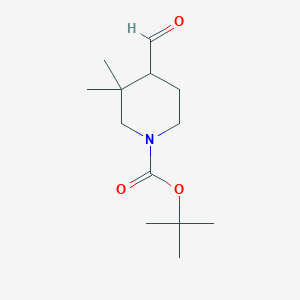

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O2/c12-11(13,14)8-2-1-3-9(4-8)16-6-7(5-15-16)10(17)18/h1-6H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AORQKCIUEFXFHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=C(C=N2)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501189537 | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501189537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75815-75-7 | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75815-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501189537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Trifluoromethyl)amino]-benzoyl fluoride, 98%](/img/structure/B6292090.png)

![8-Phenylimidazo[1,2-a]pyrazine; 95%](/img/structure/B6292180.png)